

2-Amino-5-methoxybenzaldehyde CAS number 26831-52-7

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-methoxybenzaldehyde

Cat. No.: B1606155

[Get Quote](#)

An In-Depth Technical Guide to **2-Amino-5-methoxybenzaldehyde** (CAS: 26831-52-7): Properties, Synthesis, and Applications in Heterocyclic Chemistry

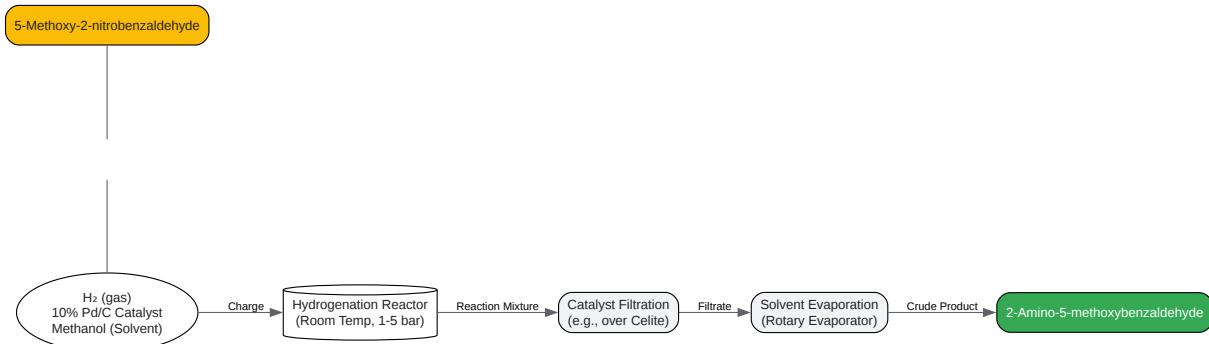
Introduction

2-Amino-5-methoxybenzaldehyde, identified by CAS Number 26831-52-7, is a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science.^[1] Its structure, featuring an aldehyde group and an amino group in an ortho relationship on a methoxy-substituted benzene ring, makes it an exceptionally versatile synthon. The strategic placement of these reactive groups facilitates intramolecular cyclization reactions, rendering it a premier starting material for the synthesis of various nitrogen-containing heterocycles.

This guide provides a comprehensive technical overview of **2-Amino-5-methoxybenzaldehyde**, intended for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, provides a detailed synthetic protocol with mechanistic rationale, explores its key applications in the construction of high-value scaffolds like quinazolines, and outlines essential safety and handling procedures.

Physicochemical and Computed Properties

A summary of the key properties of **2-Amino-5-methoxybenzaldehyde** is presented below. This data is crucial for experimental design, including solvent selection, reaction temperature, and analytical characterization.


Property	Value	Source
CAS Number	26831-52-7	[2]
Molecular Formula	C ₈ H ₉ NO ₂	[3]
Molecular Weight	151.16 g/mol	[3]
IUPAC Name	2-amino-5-methoxybenzaldehyde	
Synonyms	5-Methoxy-2-aminobenzaldehyde	
Appearance	Light yellow solid (typical)	[4]
Canonical SMILES	COc1=CC(=C(C=C1)N)C=O	[1] [5]
InChIKey	OASRJXIYWZZNCH-UHFFFAOYSA-N	[5]
Hydrogen Bond Donors	1	[6]
Hydrogen Bond Acceptors	3	[6]
Rotatable Bonds	2	[6]

Synthesis and Purification

The most common and industrially scalable route to **2-Amino-5-methoxybenzaldehyde** involves the selective reduction of the corresponding nitro precursor, 5-Methoxy-2-nitrobenzaldehyde. This transformation is a cornerstone of aromatic chemistry, and various reducing agents can be employed.

Recommended Synthetic Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is often the preferred method due to its high efficiency, clean reaction profile, and the generation of water as the only byproduct. The choice of a Palladium-on-Carbon (Pd/C) catalyst is standard for nitro group reductions as it provides excellent activity and selectivity, leaving the aldehyde group intact under controlled conditions.

[Click to download full resolution via product page](#)

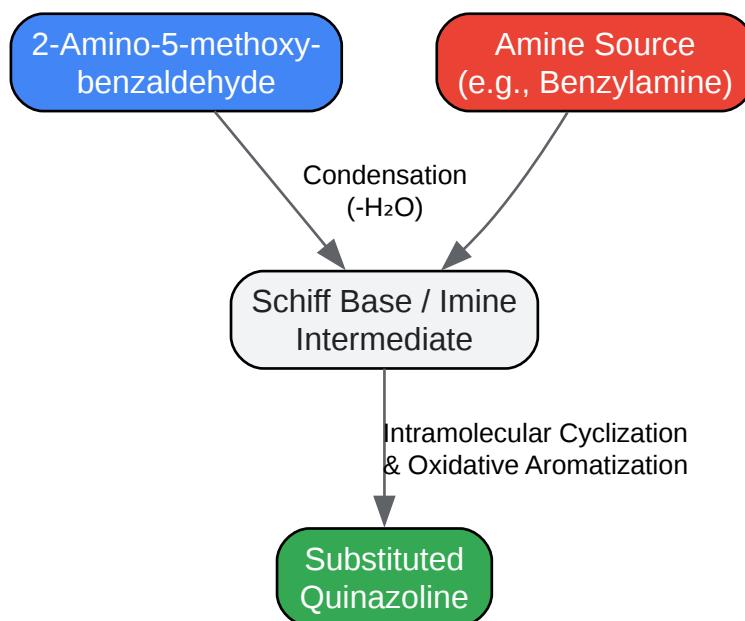
Caption: General workflow for the synthesis of **2-Amino-5-methoxybenzaldehyde**.

Detailed Step-by-Step Methodology:

- **Reactor Setup:** Charge a pressure-resistant hydrogenation vessel with 5-methoxy-2-nitrobenzaldehyde (1.0 eq).
- **Solvent and Catalyst Addition:** Under an inert atmosphere (e.g., nitrogen or argon), add a suitable solvent such as methanol or ethyl acetate (approx. 10-15 mL per gram of substrate). The choice of methanol is common as it readily dissolves the starting material.^[7] Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).
 - **Scientific Rationale:** The inert atmosphere prevents potential ignition of the hydrogen/catalyst mixture. The catalyst loading is optimized to ensure a reasonable reaction rate without excessive cost.

- Hydrogenation: Seal the vessel, purge it several times with hydrogen gas to remove all air, and then pressurize to 1-5 bar. Stir the reaction mixture vigorously at room temperature.
 - Scientific Rationale: Vigorous stirring is critical to ensure efficient mass transfer of hydrogen gas to the catalyst surface where the reaction occurs. The reaction is typically exothermic, but at this scale, external cooling is not usually necessary.
- Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC) until the starting material is fully consumed. This process can take several hours.^[7]
- Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the solid Pd/C catalyst.^[8]
 - Causality Note: The Celite pad prevents fine catalyst particles from passing through the filter paper, which is crucial as residual palladium can interfere with subsequent reactions. The catalyst cake should be kept wet with solvent to prevent ignition upon exposure to air.
- Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is the crude **2-Amino-5-methoxybenzaldehyde**.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield a crystalline solid of high purity.

Chemical Reactivity and Key Applications


The synthetic utility of **2-Amino-5-methoxybenzaldehyde** stems from the ortho-disposition of its nucleophilic amino group and electrophilic aldehyde group, creating a perfect scaffold for cyclocondensation reactions.

Core Application: Synthesis of Substituted Quinazolines

The quinazoline core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs, particularly kinase inhibitors for cancer therapy.^[9] **2-Amino-5-methoxybenzaldehyde** is an ideal precursor for accessing 6-methoxy-substituted quinazolines.

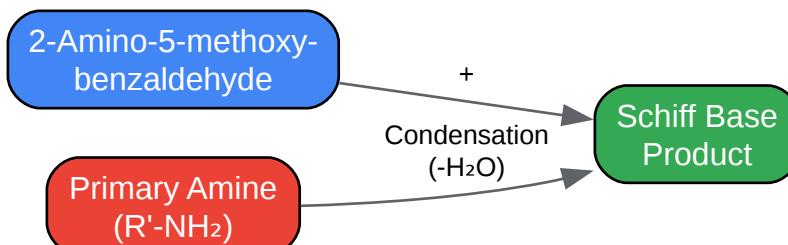
Mechanism: Friedländer-Type Annulation

A common strategy involves the reaction of 2-aminobenzaldehydes with a compound containing an activated methylene group (e.g., a ketone, nitrile, or amide) in the presence of a catalyst. The reaction proceeds via an initial condensation to form a Schiff base, followed by an intramolecular cyclization and subsequent aromatization.

[Click to download full resolution via product page](#)

Caption: Reaction pathway for the synthesis of quinazolines.

Representative Experimental Protocol: Iodine-Catalyzed Synthesis


Molecular iodine has emerged as an effective and environmentally benign catalyst for this transformation, using oxygen from the air as the terminal oxidant.[\[10\]](#)[\[11\]](#)

- Reaction Setup: To a round-bottom flask, add **2-Amino-5-methoxybenzaldehyde** (1.0 mmol), a primary amine (e.g., benzylamine, 1.1 mmol), and molecular iodine (I₂, 10 mol%). [\[11\]](#)
- Solvent and Conditions: Add a suitable solvent like DMSO. Fit the flask with a reflux condenser and heat the mixture at 80-100 °C under an air or oxygen atmosphere.

- Scientific Rationale: DMSO is a polar aprotic solvent that can facilitate the reaction. The elevated temperature provides the necessary activation energy for both condensation and cyclization. Oxygen is required for the final oxidative aromatization step to form the stable quinazoline ring.[10]
- Workup: After completion (monitored by TLC), cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.
- Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired quinazoline derivative.

Formation of Schiff Bases (Imines)

The aldehyde functional group readily reacts with primary amines to form Schiff bases (or imines).[12][13] These products are valuable in their own right as ligands for creating metal complexes with applications in catalysis and as biologically active agents.[12][14]

[Click to download full resolution via product page](#)

Caption: General reaction for the formation of a Schiff base.

Spectroscopic Characterization

Unambiguous identification of **2-Amino-5-methoxybenzaldehyde** relies on standard spectroscopic techniques. The expected data are summarized below.

Technique	Characteristic Features
¹ H NMR	$\delta \sim 9.8$ ppm (s, 1H): Aldehyde proton (-CHO). δ 6.5-7.5 ppm (m, 3H): Aromatic protons showing characteristic splitting patterns. $\delta \sim 6.0$ ppm (br s, 2H): Amino protons (-NH ₂); signal can be broad and exchangeable with D ₂ O. $\delta \sim 3.8$ ppm (s, 3H): Methoxy protons (-OCH ₃).
¹³ C NMR	$\delta \sim 194$ ppm: Aldehyde carbonyl carbon. $\delta \sim 150$ -160 ppm: Aromatic carbons attached to oxygen and nitrogen. $\delta \sim 110$ -135 ppm: Other aromatic carbons. $\delta \sim 55$ ppm: Methoxy carbon.
IR (Infrared)	~ 3400 & 3300 cm^{-1} : N-H stretching vibrations (two bands for primary amine). ~ 2820 & 2720 cm^{-1} : C-H stretching of the aldehyde (Fermi resonance). $\sim 1680\text{ cm}^{-1}$: C=O stretching of the aromatic aldehyde. $\sim 1250\text{ cm}^{-1}$: C-O stretching of the methoxy group.
Mass Spec.	[M] ⁺ : Expected at m/z = 151.16.

Note: Exact chemical shifts (δ) can vary depending on the solvent and concentration.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure user safety and maintain the chemical integrity of **2-Amino-5-methoxybenzaldehyde**.

Hazard Identification

Based on available safety data sheets for similar aromatic amino-aldehydes, the compound should be treated as hazardous.

- GHS Classification: Likely classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[15]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][15] Ensure an emergency eyewash station and safety shower are readily accessible.[16][17]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]
 - Skin Protection: Wear nitrile gloves and a flame-retardant lab coat.[15][17]
 - Respiratory Protection: Not typically required if handled inside a fume hood.

Storage and Stability

Aromatic aldehydes, particularly those with electron-donating groups like amino and methoxy, can be susceptible to degradation.

- Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][16] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[15][17]
- Incompatibilities: Keep away from strong oxidizing agents and strong bases.[16]
- Degradation Pathways: The primary degradation pathways are oxidation of the aldehyde group to a carboxylic acid and potential polymerization, which can be accelerated by exposure to air and light.[18][19]

Conclusion

2-Amino-5-methoxybenzaldehyde is a high-value, versatile building block with a well-defined reactivity profile. Its ability to serve as a direct precursor to the medicinally important quinazoline scaffold, among other heterocycles, solidifies its importance in modern synthetic and medicinal chemistry. A thorough understanding of its synthesis, handling requirements, and chemical reactivity enables researchers to effectively leverage this compound in the development of novel pharmaceuticals and advanced materials.

References

- PubChem. (n.d.). **2-Amino-5-methoxybenzaldehyde**. National Center for Biotechnology Information.
- PrepChem.com. (n.d.). Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol.
- Angene Chemical. (2021). Safety Data Sheet - 4-Hydroxy-3-iodo-5-methoxybenzaldehyde.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Hydroxy-3-methoxybenzaldehyde.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
- Deshmukh, D. S., & Bhanage, B. M. (2018). Molecular Iodine-Catalyzed C-H Bond Amination Using Oxygen as an Oxidant. *Synlett*, 29(07), 979-985.
- Google Patents. (n.d.). CN113979878A - Preparation method of 2-aminobenzaldehyde.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetaldehyde.
- da Silva, G. V. J., et al. (2022). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. *Journal of the Brazilian Chemical Society*, 33, 1-25.
- Al-Amiery, A. A., et al. (2012). Synthesis and Characterization with Antineoplastic, Biochemical, Cytotoxic, and Antimicrobial Studies of Schiff Base Cu(II) Ion Complexes.
- ResearchGate. (2025). Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors.
- Yadav, M., et al. (2017). Synthesis, characterization and corrosion inhibition potential of two novel Schiff bases on mild steel in acidic medium. *RSC Advances*, 7(81), 51625-51640.
- Al-Masoudi, N. A., et al. (2022). 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations. *Journal of the Iranian Chemical Society*, 19(6), 2139-2153.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 2. Page loading... guidechem.com
- 3. 2-Amino-5-methoxybenzaldehyde (26831-52-7) for sale vulcanchem.com
- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. 2-Amino-5-methoxybenzaldehyde | C8H9NO2 | CID 592011 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scielo.br [scielo.br]
- 10. Quinazoline synthesis [organic-chemistry.org]
- 11. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC
[pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization with Antineoplastic, Biochemical, Cytotoxic, and
Antimicrobial Studies of Schiff Base Cu(II) Ion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization and corrosion inhibition potential of two novel Schiff bases on
mild steel in acidic medium - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08887F
[pubs.rsc.org]
- 14. 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II)
and Zn(II) complexes: synthesis, characterization and biological investigations - PMC
[pmc.ncbi.nlm.nih.gov]
- 15. angenechemical.com [angenechemical.com]
- 16. fishersci.com [fishersci.com]
- 17. wcu.edu [wcu.edu]
- 18. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 19. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation
| allanchem.com [allanchem.com]
- To cite this document: BenchChem. [2-Amino-5-methoxybenzaldehyde CAS number 26831-52-7]. BenchChem, [2026]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b1606155#2-amino-5-methoxybenzaldehyde-cas-number-26831-52-7>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com